N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxyphenyl group and a cyclopropanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-[(3-methoxyphenyl)methyl]piperidin-4-amine with cyclopropanesulfonyl chloride under basic conditions to form the target compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alkoxides, and are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while reduction of the sulfonamide group can produce sulfinamide or thiol derivatives.
Scientific Research Applications
N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with piperidine receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity, while the cyclopropanesulfonamide moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropanesulfonamide moiety, in particular, adds to its chemical stability and potential for diverse applications.
Properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-15-4-2-3-13(11-15)12-18-9-7-14(8-10-18)17-22(19,20)16-5-6-16/h2-4,11,14,16-17H,5-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRQSVCWOXEWMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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